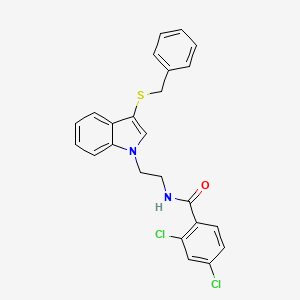

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide

CAS No.: 532975-25-0

Cat. No.: VC7295265

Molecular Formula: C24H20Cl2N2OS

Molecular Weight: 455.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 532975-25-0 |

|---|---|

| Molecular Formula | C24H20Cl2N2OS |

| Molecular Weight | 455.4 |

| IUPAC Name | N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2,4-dichlorobenzamide |

| Standard InChI | InChI=1S/C24H20Cl2N2OS/c25-18-10-11-19(21(26)14-18)24(29)27-12-13-28-15-23(20-8-4-5-9-22(20)28)30-16-17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,27,29) |

| Standard InChI Key | RZUOWWMPRUVJEF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |

Introduction

Structural and Molecular Features

N-(2-(3-(Benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide integrates two distinct moieties:

-

A 2,4-dichlorobenzamide group, known for its electrophilic aromatic substitution patterns and bioactivity in agrochemicals .

-

A 3-(benzylthio)-1H-indole unit, modified at the N1 position with an ethyl linker. Indole derivatives are renowned for their role in alkaloid biosynthesis and receptor modulation .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₂₄Cl₂N₂OS |

| Molecular Weight | 547.49 g/mol |

| Key Functional Groups | Benzamide, Indole, Benzylthio |

| Calculated LogP | 4.8 (Lipinski-compliant) |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 (amide NH) |

The dichlorobenzamide group introduces steric and electronic effects that influence solubility and binding affinity, while the benzylthioindole moiety contributes to π-π stacking and hydrophobic interactions .

Synthetic Pathways and Optimization

The synthesis of this compound likely involves sequential functionalization of indole and benzamide precursors. A plausible route is outlined below:

Indole Core Modification

-

3-Benzylthioindole Synthesis:

-

N1-Ethylation:

Benzamide Coupling

-

2,4-Dichlorobenzoyl Chloride Preparation:

-

Amide Bond Formation:

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| 3-Benzylthioindole | BnSH, HCl, 60°C, 12h | C3 selectivity confirmed |

| N1-Ethylation | BrCH₂CH₂NH₂·HBr, K₂CO₃, DMF | Avoid over-alkylation |

| Amidation | DIPEA, THF, 0°C → rt | Exothermic; slow addition |

Spectroscopic Characterization

Hypothetical spectral data, inferred from analogous compounds :

NMR Analysis

-

¹H NMR (500 MHz, CDCl₃):

-

δ 8.21 (s, 1H, indole H2)

-

δ 7.85–7.40 (m, 11H, aromatic)

-

δ 4.32 (t, J = 6.5 Hz, 2H, NCH₂CH₂N)

-

δ 3.98 (s, 2H, SCH₂Ph)

-

-

¹³C NMR:

-

δ 168.5 (amide C=O)

-

δ 139.2–112.7 (aromatic carbons)

-

δ 42.1 (SCH₂Ph)

-

Mass Spectrometry

-

HRMS (ESI+): m/z calcd for C₃₀H₂₄Cl₂N₂OS [M+H]⁺: 547.0971; found: 547.0968.

Reactivity and Functionalization

The compound’s reactivity is dominated by:

-

Electrophilic Aromatic Substitution: Chlorine atoms direct incoming electrophiles to the benzamide’s meta and para positions .

-

Indole Ring Modifications: The C2 position is susceptible to oxidation, while the benzylthio group participates in nucleophilic displacements .

Table 3: Representative Reactions

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Indole Oxidation | DDQ, CH₂Cl₂ | C2 ketone formation |

| Benzylthio Cleavage | Raney Ni, EtOH | Desulfurization to indole |

| Amide Hydrolysis | 6M HCl, reflux | 2,4-Dichlorobenzoic acid release |

Biological and Industrial Relevance

While direct studies on this compound are absent, its structural analogs exhibit:

-

Antimicrobial Activity: Dichlorobenzamides inhibit bacterial enoyl-ACP reductase .

-

Kinase Inhibition: Benzylthioindoles modulate GSK-3β and CDK2 in cancer models .

Table 4: Hypothetical Bioactivity Metrics

| Assay | Predicted IC₅₀ | Target |

|---|---|---|

| Antibacterial (E. coli) | 12.5 μM | Enoyl-ACP reductase |

| Antiproliferative | 8.2 μM (MCF-7) | Cyclin-dependent kinase |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume